molecular formula C19H21ClN2O2 B1329895 Gastrofensin AN 5 free base

Gastrofensin AN 5 free base

Cat. No.: B1329895
M. Wt: 344.8 g/mol
InChI Key: FPTRJSPPLNSVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrofensin AN 5 free base is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl carbamate group attached to a substituted isoquinoline ring

Preparation Methods

The synthesis of Gastrofensin AN 5 free base typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Gastrofensin AN 5 free base undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), temperature control, and the use of catalysts or bases to facilitate the reactions.

Scientific Research Applications

Gastrofensin AN 5 free base has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Gastrofensin AN 5 free base involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Gastrofensin AN 5 free base can be compared with other similar compounds, such as:

    Ethyl N-(4-chlorophenyl)carbamate: This compound lacks the isoquinoline core and has different pharmacological properties.

    Methyl N-(4-chlorophenyl)carbamate: Similar to the ethyl derivative but with a methyl group instead of an ethyl group, leading to differences in solubility and reactivity.

    N-(4-chlorophenyl)carbamate derivatives: Various derivatives with different substituents on the phenyl or carbamate groups, each with unique chemical and biological properties.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

InChI

InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23)

InChI Key

FPTRJSPPLNSVIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13.1 g (0.047 mole) of 8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline and 300 ml of anhydrous benzene is admixed with a solution of 6.8 g (0.0625 mole, 6 ml) of ethyl chloroformate and 60 ml of anhydrous benzene. The reaction mixture is refluxed for 2.5 hours and the benzene is distilled off in vacuo. The residue is dissolved in 10 ml of water, made alkaline with 10 ml of a concentrated ammonium hydroxide solution and extracted three times with 100 ml of chloroform each. The chloroform extracts are united, dried over anhydrous sodium sulfate, evaporated and the residue is recrystallized twice from ethanol. Thus 7.3 g of the title compound are obtained in the form of white crystals, yield 45.6%, Mp.: 155° C.
Name
8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
45.6%

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